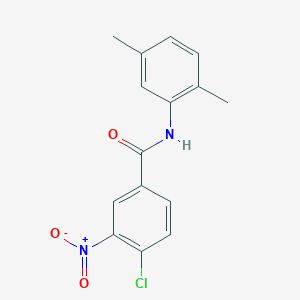

![molecular formula C18H26N4O3S B5578970 N-{(3S*,4R*)-1-[3-(1H-苯并咪唑-2-基)丙酰]-4-异丙基-3-吡咯烷基}甲磺酰胺](/img/structure/B5578970.png)

N-{(3S*,4R*)-1-[3-(1H-苯并咪唑-2-基)丙酰]-4-异丙基-3-吡咯烷基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

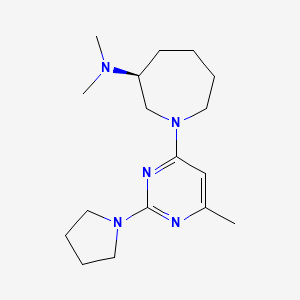

The compound appears to be a complex organic molecule with potential relevance in various chemical and biological contexts. Its name suggests a structure that includes a benzimidazole moiety, an isopropyl group, a pyrrolidinyl segment, and a methanesulfonamide functional group. This combination of features implies potential for activity in fields such as medicinal chemistry or material science, albeit specific applications or activities are not detailed within the scope of this summary.

Synthesis Analysis

Synthesis of complex organic molecules like "N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide" likely involves multi-step organic synthesis routes. Rossi et al. (2014) discuss the synthesis of multiply arylated heteroarenes, which are crucial components in various bioactive derivatives, including possibly complex structures akin to the one . Their review emphasizes the use of palladium-catalyzed direct C–H arylation, a method that could be pertinent for constructing the benzimidazole portion of the molecule (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of such a compound would be defined by its stereochemistry, as indicated by the (3S*,4R*) configuration, and its functional groups. These features dictate the molecule's reactivity and interactions with biological systems or materials. Detailed analysis typically involves computational methods or X-ray crystallography to determine the precise arrangement of atoms and the spatial configuration, although specific studies on this molecule were not identified.

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methanesulfonamide group is known for its stability and resistance to hydrolysis, which might confer specific properties on the molecule in terms of bioavailability or reactivity. A review by Kondo (1981) on the mutagenicity of similar compounds underscores the potential biological reactivity of methanesulfonate derivatives, though the focus was more on their genetic effects rather than chemical properties (Kondo, 1981).

科学研究应用

分子和超分子结构

已经对相关化合物,例如 N-[2-(吡啶-2-基)乙基]甲磺酰胺衍生物的分子和超分子结构进行了研究。这些研究揭示了对这些分子的稳定性和反应性有贡献的扭转角和氢键模式的见解。例如,一个分子的磺酰胺和一个相邻分子的吡啶 N 原子之间的 N-H...N 氢键的存在表明在固态中形成稳定的氢键二聚体或层的倾向 (Jacobs 等,2013)。

生物有机化学

在生物有机化学中,已经合成并评估了磺酰胺衍生物抑制诸如 HMG-CoA 还原酶等酶的能力,展示了它们作为胆固醇生物合成抑制剂的潜力。这些化合物在抑制胆固醇合成方面表现出显着的效力,突出了它们在新治疗剂开发中的相关性 (渡边等,1997)。

有机金属化学

在有机金属化学中,研究已经探索了带有吡啶磺酰胺配体的配合物的合成。这些研究导致了用于转移氢化反应的前催化剂的开发,证明了这些配合物在温和、无空气条件下催化过程中的效用。这些发现对于推进可持续和高效的合成方法至关重要 (Ruff 等,2016)。

属性

IUPAC Name |

N-[(3S,4R)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-12(2)13-10-22(11-16(13)21-26(3,24)25)18(23)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,12-13,16,21H,8-11H2,1-3H3,(H,19,20)/t13-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUXEAPRZFLATC-XJKSGUPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

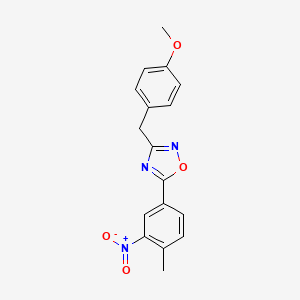

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

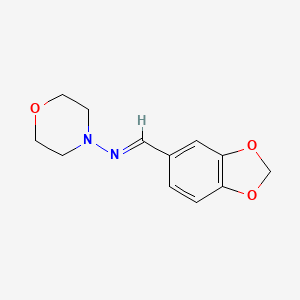

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

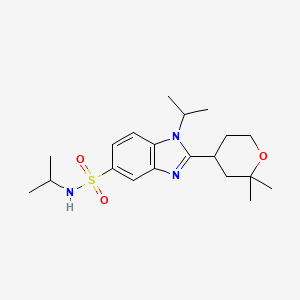

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)